Ethyl 1-(2-chlorophenyl)-6-oxo-4-((thiophen-2-ylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also contains a chlorophenyl group, a thiophene ring, and an ester group. The presence of these functional groups suggests that this compound could have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyridazine ring, being a part of the compound’s core, would likely contribute to the compound’s overall stability. The chlorophenyl group, thiophene ring, and ester group would all add to the compound’s polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its polarity would likely make it soluble in polar solvents. Its melting and boiling points would depend on factors such as the size and shape of the molecule, as well as the types of intermolecular forces present .Scientific Research Applications
- Ethyl 1-(2-chlorophenyl)-6-oxo-4-((thiophen-2-ylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate exhibits promising anticancer activity. Researchers have investigated its effects on tumor cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis. Further studies are needed to understand its full potential as a chemotherapeutic agent .
- Inflammation plays a crucial role in various diseases. This compound has shown anti-inflammatory effects by modulating key pathways, including NF-κB and COX-2. Its potential as a novel anti-inflammatory drug warrants further investigation .
- Some research suggests that this compound may impact cardiovascular health. Investigations have focused on its vasodilatory effects, potential for managing hypertension, and protection against oxidative stress-related damage .
- Ethyl 1-(2-chlorophenyl)-6-oxo-4-((thiophen-2-ylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate has been studied for its neuroprotective properties. Researchers are interested in its ability to mitigate neurodegenerative processes and enhance neuronal survival .
- Preliminary studies indicate that this compound exhibits antimicrobial activity against certain pathogens. Investigations have explored its effects on bacteria, fungi, and even parasites. Further research is needed to validate its efficacy and safety .
- Beyond biological applications, researchers have explored the use of this compound in materials science and nanotechnology. Its unique structure and reactivity make it a candidate for functional materials, sensors, and drug delivery systems .
Anticancer Properties
Anti-Inflammatory Activity
Cardiovascular Applications
Neuroprotective Effects
Antimicrobial Potential
Materials Science and Nanotechnology
Mechanism of Action
Future Directions
The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as the results of any biological testing. It’s possible that it could have applications in fields such as medicinal chemistry, materials science, or chemical synthesis .
properties
IUPAC Name |
ethyl 1-(2-chlorophenyl)-6-oxo-4-thiophen-2-ylsulfonyloxypyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O6S2/c1-2-25-17(22)16-13(26-28(23,24)15-8-5-9-27-15)10-14(21)20(19-16)12-7-4-3-6-11(12)18/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDSRACTSAONTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CS2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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